4-oxo-1H-1,10-phenanthroline-3-carboxylic acid

Vue d'ensemble

Description

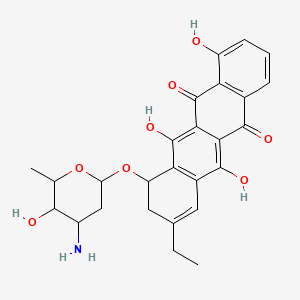

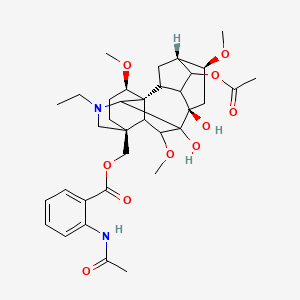

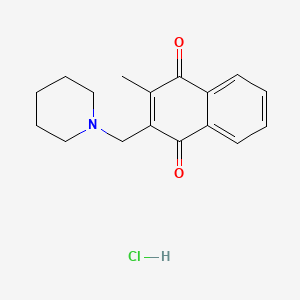

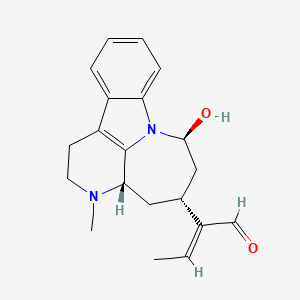

“4-oxo-1H-1,10-phenanthroline-3-carboxylic acid” is a compound with the molecular formula C13H8N2O3 . It is a derivative of 1,10-phenanthroline, a ubiquitous motif in transition metal catalysis, chelating agents, chemosensors, nuclear waste treatment, photocatalysis, supramolecular chemistry, and luminescent materials .

Synthesis Analysis

A direct method for C-H dicarbamoylations of phenanthrolines has been developed, which is capable of directly installing primary, secondary as well as tertiary amides . This is a significant improvement on the previous direct method, which was limited to primary amides . An alternative method of obtaining 1,10-phenanthroline derivatives possessing carboxylic acid group can be based on the hydrolysis of ester or nitrile groups .Molecular Structure Analysis

The molecular structure of “4-oxo-1H-1,10-phenanthroline-3-carboxylic acid” is based on a 1,10-phenanthroline core . The compound has a carboxyl group attached to it .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in C-H dicarbamoylations, a type of reaction that allows for the direct installation of primary, secondary, and tertiary amides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.21 g/mol . It is soluble in DMSO and ethanol when warmed .Applications De Recherche Scientifique

-

Synthesis and Spectroscopic Characterization of Water-Soluble Ligands

- Field : Chemistry .

- Application : This research focuses on the synthesis and characterization of water-soluble ligands based on a 1,10-phenanthroline core .

- Method : The researchers developed novel and practical ways to introduce a carboxyl and, for the first time, a phenol and dithiocarboxyl group under mild reaction conditions .

- Results : The strategy enabled highly efficient and practical synthesis of suitable organosulfur compounds with high added value, high chemoselectivity, and a broad substrate range .

-

Optical Limiting Effects of 1,10-Phenanthroline Functionalized Heterometallic Sn–Ti Oxo Clusters

- Field : Materials Chemistry .

- Application : This study investigates the photophysical properties of heterometallic Sn–Ti oxo clusters incorporating conjugated ligands .

- Method : Three unprecedented dual-layered Sn–Ti oxo clusters were prepared using 1,10-phenanthroline as a functional ligand .

- Results : The three compounds all exhibit an obvious third-order nonlinear optical (NLO) response, as well as laser irradiation stability and repeatability .

-

Direct C-H Functionalization of Phenanthrolines

- Field : Organic Chemistry .

- Application : This research developed a direct method for C-H dicarbamoylations of phenanthrolines .

- Method : The researchers used a metal-, light-, and catalyst-free Minisci-type reaction, which is cheap, operationally simple, and scalable .

- Results : The method is capable of directly installing primary, secondary as well as tertiary amides .

-

Synthesis of 1,10-Phenanthroline Derivatives

- Field : Synthetic Chemistry .

- Application : This study focuses on the synthesis of 1,10-phenanthroline derivatives .

- Method : The researchers used an oxidation procedure to convert a hydroxydialdehyde into its derivative, unique hydroxydicarboxylic acid .

- Results : The researchers were able to synthesize a vinyl (or styryl) analog of 1,10-phenanthroline derivatives with phenol function .

-

Deep Eutectic Solvents Used as Catalysts for Synthesis

- Field : Green Chemistry .

- Application : This research focuses on the use of deep eutectic solvents as catalysts for the synthesis of 1,10-phenanthroline .

- Method : The researchers used classic synthesis methods of 1,10-phenanthroline include Skraup, Friedlander and Doebner-Von Miller reactions .

- Results : The study demonstrated the potential of deep eutectic solvents in facilitating the synthesis of 1,10-phenanthroline derivatives .

-

Optical Limiting Effects of 1,10-Phenanthroline Functionalized Heterometallic Sn–Ti Oxo Clusters

- Field : Materials Science .

- Application : This study investigates the optical limiting effects of 1,10-phenanthroline functionalized heterometallic Sn–Ti oxo clusters .

- Method : The researchers prepared three unprecedented dual-layered Sn–Ti oxo clusters using 1,10-phenanthroline as a functional ligand .

- Results : The three compounds all exhibit an obvious third-order nonlinear optical (NLO) response, as well as laser irradiation stability and repeatability .

Orientations Futures

Propriétés

IUPAC Name |

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZHOJONZJQARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332701 | |

| Record name | AC1LA18U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid | |

CAS RN |

53946-49-9 | |

| Record name | AC1LA18U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate](/img/structure/B1664485.png)